molecular formula C14H23NO5 B2558946 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid CAS No. 2228087-03-2

2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2558946
CAS No.: 2228087-03-2
M. Wt: 285.34
InChI Key: ABOSLZXEWMRGOG-UHFFFAOYSA-N
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Description

Core Spiro Nomenclature

  • Spiro Prefix : The term "spiro" denotes the shared atom (spiro atom) connecting two rings. For this compound, the spiro atom is nitrogen (azaspiro) at position 2.
  • Ring Size Indicators : The numbers in brackets ([4.5]) specify the number of carbons in each ring excluding the spiro atom. The smaller ring (4 carbons) is listed first, followed by the larger ring (5 carbons).
  • Parent Hydride : The total carbons (4 + 5 + 1 spiro atom = 10) yield the "decane" suffix.

Substituent Prioritization

  • Functional Group Order : Substituents are listed alphabetically (e.g., "carboxylic acid" precedes "tert-butoxycarbonyl").
  • Locant Assignment :
    • The spiro atom (N) is assigned position 2.
    • The carboxylic acid group at position 3 is numbered from the nitrogen atom in the smaller ring.
    • The tert-butoxycarbonyl group at position 2 is directly attached to the spiro atom.

Heteroatom Inclusion

  • Oxa Substitution : The oxygen atom in the larger ring is denoted by "8-oxa," indicating its position relative to the spiro atom.
  • Azaspiro Designation : The nitrogen spiro atom is explicitly named, distinguishing it from carbocyclic analogs.

Structural Features of Azaspiro[4.5]decane Core Scaffold

The azaspiro[4.5]decane core combines a four-membered nitrogen-containing ring and a five-membered oxygen-containing ring fused via a single spiro atom.

Ring System Breakdown

Component Carbons Heteroatom Bond Order
Smaller Ring (4 carbons) 3 (excluding spiro atom) Nitrogen Saturated
Larger Ring (5 carbons) 4 (excluding spiro atom) Oxygen Saturated
  • Spiro Junction : The nitrogen atom (position 2) serves as the shared spiro atom, connecting the two rings.
  • Ring Strain : The four-membered ring introduces moderate strain, while the five-membered ring adopts a near-ideal puckered conformation.

Substituent Placement

  • Carboxylic Acid at C3 : Positioned on the smaller ring adjacent to the spiro atom, enabling potential hydrogen bonding with the oxygen in the larger ring.
  • tert-Butoxycarbonyl at C2 : Directly attached to the spiro nitrogen, serving as a protecting group for the amine during synthesis.

Functional Group Analysis: Carboxylic Acid and tert-Butoxycarbonyl Protections

Carboxylic Acid Group

  • Chemical Properties :
    • Acidity : pKa ~4.2–5.0, enabling deprotonation under basic conditions.
    • Reactivity : Participates in nucleophilic acyl substitutions (e.g., esterification, amidation).
  • Strategic Role :
    • Provides a site for further functionalization (e.g., coupling reactions).
    • Likely involved in hydrogen-bonding interactions with biological targets.

tert-Butoxycarbonyl (Boc) Protecting Group

  • Protection Mechanism :

    • Installation : Achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
    • Removal : Cleaved with strong acids (e.g., trifluoroacetic acid) or mild conditions (e.g., HCl in dioxane).
  • Functional Advantages :

    • Stability : Resists hydrolysis under neutral or mildly acidic conditions.
    • Orthogonality : Compatible with other protecting groups (e.g., Fmoc, Cbz).
Property Boc Group Alternative Protecting Groups
Stability to Acids High (TFA-labile) Cbz (stable to TFA)
Stability to Bases Moderate Fmoc (high)
Removal Conditions TFA, HCl in dioxane Catalytic hydrogenation (Cbz)

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-9-14(4-6-19-7-5-14)8-10(15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOSLZXEWMRGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCOCC2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228087-03-2
Record name 2-[(tert-butoxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[45]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in introducing the tert-butoxycarbonyl group into various organic compounds, offering advantages in terms of sustainability and versatility compared to traditional batch processes .

Chemical Reactions Analysis

Esterification and Amide Coupling

The carboxylic acid moiety undergoes classical acid-catalyzed esterification and coupling reactions:

  • Esterification : Reacts with alcohols (e.g., ethanol, methanol) under H<sub>2</sub>SO<sub>4</sub> catalysis (80–100°C, 6–8 hr) to form spirocyclic esters .

  • Amide Formation : Couples with primary/secondary amines via EDC/HOBt activation (RT, 12–24 hr) to yield amide derivatives .

Reaction TypeReagents/ConditionsProductYield (%)Reference
EsterificationEthanol, H<sub>2</sub>SO<sub>4</sub>, 80°C, 6 hrEthyl ester72
Amide CouplingBenzylamine, EDC, HOBt, RTBoc-spiroamide85

Decarboxylation Reactions

Controlled decarboxylation enables selective functionalization:

  • Krapcho Decarboxylation : Heating with NaCl in DMSO/H<sub>2</sub>O (150°C, 3 hr) removes CO<sub>2</sub>, yielding monoester intermediates .

  • Base-Mediated Decarboxylation : NaOH (1M) at 60°C produces spirocyclic hydrocarbons.

Reductive Transformations

The Boc-protected amine and spirocyclic framework participate in:

  • Borane Reduction : BH<sub>3</sub>·THF selectively reduces tertiary amides to pyrrolidines (0°C to RT, 4 hr, 68% yield) .

  • Hydrogenation : H<sub>2</sub>/Raney Ni (50 psi, 50°C) opens strained rings while retaining Boc protection .

Oxidative Modifications

Oxidation targets the spirocyclic backbone:

  • KMnO<sub>4</sub> Oxidation : In acidic conditions (H<sub>2</sub>SO<sub>4</sub>, 60°C), generates ketone derivatives via C–H activation .

  • Ozone Cleavage : O<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub> (−78°C) fragments the oxa-ring, producing dicarboxylic acids.

Oxidizing AgentConditionsProductYield (%)
KMnO<sub>4</sub>H<sub>2</sub>SO<sub>4</sub>, 60°C, 2 hrSpiro-ketone55
O<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, −78°C, 1 hrDicarboxylic acid41

Boc Deprotection and Functionalization

Selective removal of the Boc group enables further derivatization:

  • Acidolysis : TFA/DCM (RT, 1 hr) cleaves Boc, exposing the free amine for alkylation/acylation .

  • Enzyme-Catalyzed Hydrolysis : Lipases (CAL-B) in phosphate buffer (pH 7, 37°C) achieve enantioselective deprotection.

Spirocycle-Specific Reactivity

The fused oxa-aza rings undergo unique transformations:

  • Ring Expansion : Treatment with Grignard reagents (e.g., MeMgBr) enlarges the oxa-ring to seven-membered ethers .

  • Photochemical Rearrangement : UV light (254 nm) induces-sigmatropic shifts, forming bicyclic lactams.

Comparative Reactivity Analysis

Key structural analogs exhibit divergent reactivities:

CompoundStructural DifferenceReactivity Contrast
8-[(Tert-butoxy)carbonyl]-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acidCarboxylic acid at C6Higher propensity for lactonization
2,8-Diazaspiro[4.5]decane-3-carboxylic acidAdditional NH groupEnhanced nucleophilicity at N8

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development

The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity and selectivity. For instance, derivatives of this compound have shown promise in the development of novel analgesics and anti-inflammatory drugs due to their ability to interact with specific biological targets.

1.2 Antimicrobial Activity

Recent studies have indicated that compounds derived from 2-(tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid exhibit antimicrobial properties. These derivatives have been tested against various bacterial strains, showing effective inhibition that suggests potential applications in treating infections resistant to conventional antibiotics.

Organic Synthesis Applications

2.1 Building Block in Synthesis

This compound is utilized as a building block in the synthesis of complex organic molecules. Its spirocyclic structure provides a unique framework that can be modified to create diverse chemical entities, making it valuable in synthetic organic chemistry.

2.2 Synthesis of Spiro Compounds

The spirocyclic nature of this compound allows for the construction of other spiro compounds through various chemical transformations. This application is particularly relevant in the synthesis of biologically active molecules that require spiro configurations for optimal activity.

Case Study: Synthesis of Analgesics

A research study focused on the synthesis of new analgesics utilized this compound as a key intermediate. The study reported successful modifications leading to compounds with enhanced pain-relieving properties compared to existing medications.

Case Study: Antimicrobial Derivatives

Another study explored the antimicrobial derivatives synthesized from this compound, demonstrating significant effectiveness against multi-drug-resistant bacterial strains. The findings suggest that these derivatives could be developed into new therapeutic agents for treating infections that are currently difficult to manage.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions during synthetic transformations. The deprotection of the Boc group is typically achieved under acidic conditions, leading to the formation of the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular formula: C₁₄H₂₃NO₅
  • Molecular weight : 285.34 g/mol
  • Melting point : 123–125°C
  • Spectral data :
    • ¹H NMR (CDCl₃): δ 4.25–4.00 (m, 1H), 3.87–3.56 (m, 5H), 1.61–1.38 (m, 11H)
    • LCMS : [M - H]⁻ at m/z 284.2 .
Structural Analogues with Heteroatom Variations
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituent Differences
Target compound C₁₄H₂₃NO₅ 285.34 123–125 38 8-oxa (oxygen atom in the spiro ring)
2-(tert-Butoxycarbonyl)-8-thia -2-azaspiro[4.5]decane-3-carboxylic acid C₁₄H₂₃NO₆S 333.40 172–175 93 8-thia (sulfur atom replaces oxygen)
2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid C₁₄H₂₃NO₅ 285.34 Not reported Not reported No heteroatom in the spiro ring

Key Observations :

  • The 8-thia analogue exhibits a higher molecular weight (333.40 vs. 285.34) and melting point (172–175°C vs. 123–125°C) due to sulfur’s larger atomic radius and stronger intermolecular interactions .
  • Removal of the oxygen atom (e.g., 2-azaspiro[4.5]decane-3-carboxylic acid) simplifies the spiro framework but may reduce conformational rigidity, impacting biological activity .
Functional Group Modifications
Compound Name Molecular Formula Key Functional Groups Application Notes
8-(tert-Butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid C₁₄H₂₃NO₅ Carboxylic acid, Boc-protected amine Versatile scaffold for peptide mimetics
8-Oxa-2-azaspiro[4.5]decan-3-one C₈H₁₃NO₂ Ketone group instead of carboxylic acid Intermediate for further derivatization

Research Findings :

  • The carboxylic acid group in the target compound enables coupling reactions for drug discovery (e.g., protease inhibitors), whereas the ketone derivative (CAS 194862-84-5) serves as a precursor for hydrazone or oxime formation .
  • Boc protection enhances solubility in organic solvents (e.g., dioxane, ethyl acetate), critical for multigram synthesis .

Critical Insights :

  • The 8-thia analogue ’s higher yield (93%) suggests improved stability under acidic hydrolysis conditions compared to the target compound’s 38% yield .
  • LCMS data confirm the integrity of the Boc group in both oxygen and sulfur variants, with mass shifts aligning with theoretical values .

Challenges :

  • Low overall synthetic yield (12.1%) necessitates optimization of hydrolysis and Boc protection steps .

Biological Activity

2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid (CAS Number: 2228087-03-2) is a complex organic compound characterized by its spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The molecular formula of this compound is C14H23NO5C_{14}H_{23}NO_{5}, with a molecular weight of 285.34 g/mol. Its unique structural features contribute to its biological activity, making it a subject of extensive research.

PropertyValue
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
CAS Number2228087-03-2
StructureSpirocyclic

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The spirocyclic structure enhances the rigidity and stability of the molecule, allowing for effective binding to biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related spirocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The cytotoxicity was assessed using assays such as AlamarBlue, revealing IC50 values that suggest potential for therapeutic applications.

Table 1: Cytotoxicity of Related Compounds

CompoundIC50 (μM) MCF-7 CellsIC50 (μM) A549 Cells
2-(tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decaneTBDTBD
UK-131 ± 517 ± 2
Mitomycin-C5 ± 24.5 μM

Note: TBD indicates that specific values for the compound need to be established through further research.

Antibacterial Activity

The compound's potential antibacterial properties have also been explored. Analogous compounds have shown effectiveness against multidrug-resistant strains of bacteria, such as Acinetobacter baumannii and Staphylococcus aureus. The mechanism often involves inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription.

Case Study: Antibacterial Efficacy
In a study focused on dual inhibitors targeting bacterial topoisomerases, compounds similar to the one displayed potent antibacterial activity against over 100 strains of both Gram-positive and Gram-negative bacteria. The in vivo efficacy was confirmed using mouse models, demonstrating significant reduction in infection severity.

Applications in Drug Development

Given its structural characteristics and observed biological activities, this compound holds promise as a lead compound in drug development. Its unique properties may facilitate the design of novel therapeutic agents aimed at combating cancer and bacterial infections.

Q & A

Basic Research Questions

Q. What is an efficient synthetic route for 2-(tert-butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid?

  • Methodology : A seven-step synthesis starts with methyl tetrahydro-2H-pyran-4-carboxylate. Key steps include:

  • Step 6 : Hydrolysis of the nitrile intermediate (tert-butyl 1-cyano-8-oxa-2-azaspiro[4.5]decane-2-carboxylate) using 35% HCl under reflux for 16 hours to yield the carboxylic acid hydrochloride .
  • Step 7 : Boc protection via Boc₂O in a dioxane/water solvent system with potassium carbonate as a base, achieving a 38% yield after acidification and extraction .
    • Critical Parameters : Solvent choice (dioxane/water ensures solubility of intermediates), stoichiometric excess of Boc₂O (1.2 eq), and controlled pH during extraction to isolate the Boc-protected product .

Q. How is the purity and structure of this compound validated experimentally?

  • Analytical Techniques :

  • 1H/13C NMR : Key signals include δ 4.25–4.00 ppm (m, 1H, spirocyclic CH), 3.87–3.56 ppm (m, 5H, oxa-azaspiro ring protons), and 1.61–1.38 ppm (m, 11H, Boc group). The absence of exchangeable COOH protons confirms Boc protection .
  • LCMS : [M - H]⁻ peak at m/z 284.2 aligns with the molecular formula C₁₄H₂₃NO₅ .
  • Elemental Analysis : Found values (C 59.07%, H 8.04%, N 5.02%) match calculated values (C 58.93%, H 8.13%, N 4.91%), confirming purity .

Advanced Research Questions

Q. How do heteroatom substitutions (e.g., sulfur vs. oxygen) in the spirocyclic ring affect synthetic yields and stability?

  • Comparative Analysis : Replacing the oxygen atom (8-oxa) with sulfur (8-thia) increases steric hindrance, requiring longer reaction times for Boc protection (e.g., 24 hours vs. 16 hours for the oxa analog) .
  • Yield Impact : Sulfur analogs (e.g., 8-thia-2-azaspiro[4.5]decane-3-carboxylic acid) show lower yields (67% vs. 92% for oxa derivatives) due to side reactions during hydrolysis .
  • Thermal Stability : The oxa analog exhibits a higher melting point (123–125°C) compared to sulfur variants (172–175°C), suggesting stronger intermolecular hydrogen bonding in the oxa system .

Q. What strategies resolve discrepancies in elemental analysis data, such as carbon content deviations?

  • Troubleshooting Workflow :

  • Step 1 : Verify drying conditions (e.g., sodium sulfate vs. molecular sieves) to exclude residual solvent interference .
  • Step 2 : Re-run combustion analysis with internal standards (e.g., acetanilide) to calibrate instrument accuracy.
  • Step 3 : Assess byproduct formation via LCMS; for example, incomplete Boc deprotection can generate free amine byproducts, altering carbon/nitrogen ratios .

Q. How can conformational rigidity of the spirocyclic core be exploited in drug design?

  • Structural Insights : The 8-oxa-2-azaspiro[4.5]decane scaffold restricts rotational freedom, as evidenced by sharp ¹H NMR signals for spirocyclic protons (δ 4.25–4.00 ppm), enhancing binding affinity to target proteins .
  • Case Study : Analogous spirocyclic α-proline derivatives are used in peptide mimetics to stabilize β-turn conformations, improving protease resistance .

Data Contradiction Analysis

Q. Why do LCMS and NMR data sometimes suggest impurities despite satisfactory elemental analysis?

  • Root Cause : Residual solvents (e.g., MTBE) or Boc-deprotection byproducts (e.g., tert-butanol) may not significantly alter elemental ratios but can appear as minor LCMS peaks (e.g., [M + 18]⁻ for water adducts) .
  • Resolution : Purify via preparative HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate the target compound from polar impurities .

Methodological Optimization

Q. What reaction conditions maximize yield during the Boc protection step?

  • Optimized Protocol :

  • Solvent : Dioxane/water (2:1 v/v) ensures solubility of both the hydrophilic hydrochloride intermediate and hydrophobic Boc₂O .
  • Base : Potassium carbonate (2.5 eq) maintains pH >9, preventing premature acidification.
  • Temperature : Room temperature (20–25°C) minimizes Boc group cleavage, which occurs above 30°C .

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